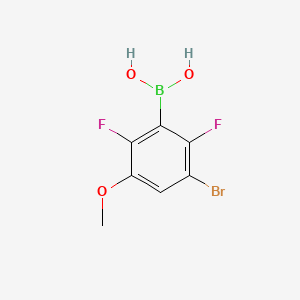
5-Bromo-2-cyclopropoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C10H8BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a cyclopropoxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxybenzonitrile typically involves the bromination of 2-cyclopropoxybenzonitrile. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient brominating agents and catalysts to enhance the yield and selectivity of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzonitriles
- Biphenyl derivatives
- Amines and other reduced products
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclopropoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Research into the potential therapeutic applications of this compound includes its use in the design of new drugs for the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropoxybenzonitrile depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups can form interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of a cyclopropoxy group.
2-Cyclopropoxybenzonitrile: Lacks the bromine substitution at the 5-position.
Uniqueness: 5-Bromo-2-cyclopropoxybenzonitrile is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2 |
InChI Key |
CPKBWBVVMPBEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



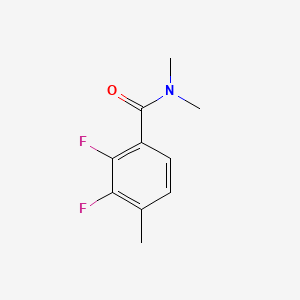
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
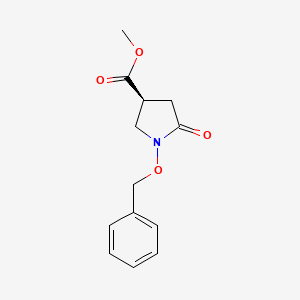

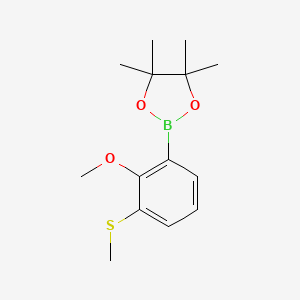
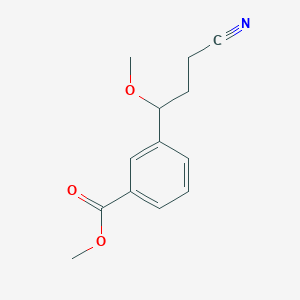
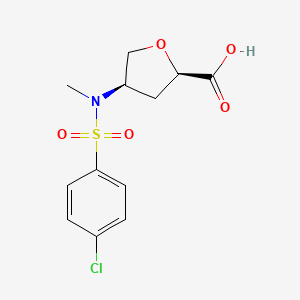
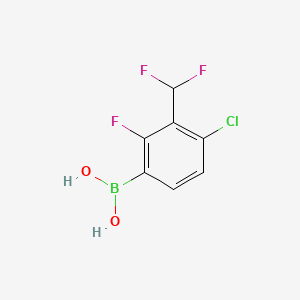

![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
